5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-
CAS No.: 616240-03-0
Cat. No.: VC16888434
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 616240-03-0 |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | 1-hydroxy-7-phenylmethoxyoct-5-yn-4-one |
| Standard InChI | InChI=1S/C15H18O3/c1-13(9-10-15(17)8-5-11-16)18-12-14-6-3-2-4-7-14/h2-4,6-7,13,16H,5,8,11-12H2,1H3 |
| Standard InChI Key | DQAHAYOFFSGEMU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#CC(=O)CCCO)OCC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Identification
5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- has a molecular formula of C₁₅H₁₈O₃ and a molar mass of 246.30 g/mol. Its IUPAC name reflects the positions of functional groups: a hydroxyl (-OH) at carbon 1, a ketone (=O) at carbon 4, and a phenylmethoxy (-OCH₂C₆H₅) group at carbon 7. The alkyne moiety (C≡C) between carbons 4 and 5 distinguishes it from simpler ketones, enabling participation in click chemistry and cycloaddition reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 616240-03-0 |
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.30 g/mol |
| Functional Groups | Hydroxyl, alkyne, ketone, phenylmethoxy |
Stereochemical Considerations
While the compound’s stereochemistry remains unspecified in available literature, the positioning of substituents suggests potential stereoisomerism. For instance, the phenylmethoxy group’s orientation at carbon 7 could influence intermolecular interactions, though experimental data on this aspect are lacking.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 5-octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- typically involves multi-step organic reactions. A plausible route includes:
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Alkyne Formation: Coupling propargyl alcohols with ketones via Sonogashira or Cadiot-Chodkiewicz reactions to install the alkyne group.
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Hydroxylation: Introducing the hydroxyl group at carbon 1 through oxidation or hydroxylation reactions.
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Etherification: Attaching the phenylmethoxy group via nucleophilic substitution or Mitsunobu reactions.
Reactivity Profile
The alkyne and ketone groups render the compound highly reactive. Key reactions include:
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Cycloadditions: The alkyne participates in [2+2] or [3+2] cycloadditions to form cyclic structures.
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Nucleophilic Additions: The ketone undergoes Grignard or hydride additions, though steric hindrance from the phenylmethoxy group may limit accessibility.
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Cross-Coupling: Potential use in Stille or Suzuki-Miyaura couplings to construct carbon-carbon bonds, leveraging the alkyne as a directing group.
Table 2: Comparative Reactivity of Alkynones
| Compound | Key Reactivity | Applications |
|---|---|---|
| 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- | Alkyne cycloadditions, cross-coupling | Pharmaceuticals, materials |
| 5-Octyn-4-one, 1-hydroxy-8-(phenylmethoxy)- | Similar, but altered substituent positioning | Catalyst design |
Physicochemical Properties
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) for this compound are unavailable, similar alkynones exhibit diagnostic signals:
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IR: Strong absorption near 2200 cm⁻¹ (C≡C stretch) and 1700 cm⁻¹ (C=O stretch) .
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¹³C NMR: Peaks at δ 80–100 ppm for the alkyne carbons and δ 190–210 ppm for the ketone .
Research Gaps and Future Directions
Current data on this compound are sparse, with no studies on its toxicity, pharmacokinetics, or synthetic scalability. Prioritized research areas include:
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Biological Screening: Testing for antimicrobial, antiviral, or anticancer activity.
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Process Optimization: Developing cost-effective, high-yield synthetic routes.
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Structural Modifications: Exploring substituent effects on reactivity and stability.
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